
2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid” is a chemical compound . It’s a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . This compound also contains a bromine atom and a fluorophenyl group .Applications De Recherche Scientifique
Synthesis and Bioactivity Evaluation
The synthesis and evaluation of biological activities of halogenatedphenyl benzoxazole-5-carboxylic acids, including derivatives related to 2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid, have been explored for their potential anti-inflammatory and cytotoxic properties. Research indicates that compounds with halogen substituents at various positions on the phenyl ring of benzoxazole carboxylic acids demonstrate significant biological activities. For instance, certain derivatives have shown to exhibit notable anti-inflammatory activity, with IC50 values close to that of ibuprofen, and excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, surpassing the efficacy of the standard drug doxorubicin. This highlights their potential for therapeutic applications in inflammation and cancer treatment (Thakral et al., 2022).
Photophysical Applications
The study of oxazole derivatives, including those related to this compound, has also extended into the development of fluorescent probes. These compounds, due to their unique structural attributes, have been investigated for their photophysical properties. For example, certain oxazole-4-carboxylate derivatives have been synthesized and characterized for their high fluorescence quantum yields and moderate solvent sensitivity, making them suitable candidates for use as fluorescent probes. Such properties are invaluable in various scientific and analytical applications, including the study of biological systems and the development of sensitive detection methods (Ferreira et al., 2010).
Sensing and Detection
In the realm of sensing, specific oxazole derivatives demonstrate environment-sensitive fluorescent characteristics that can differentiate between human serum albumin (HSA) and bovine serum albumin (BSA). These derivatives exhibit solvent polarity sensitive fluorescence, providing insights into the microenvironment around the probe and offering potential applications in the real-time monitoring of biological systems. Such studies contribute to our understanding of protein interactions and the development of novel sensors for biomedical research (Maiti et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Oxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Oxazole derivatives have been found to interfere with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Oxazole derivatives have been reported to exhibit antimicrobial, cytotoxic, and anti-biofilm activities .
Propriétés
IUPAC Name |
2-bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-10-13-7(9(14)15)8(16-10)5-1-3-6(12)4-2-5/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDJQMIYJMJSCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(O2)Br)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
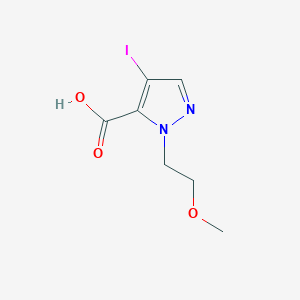
![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2384986.png)
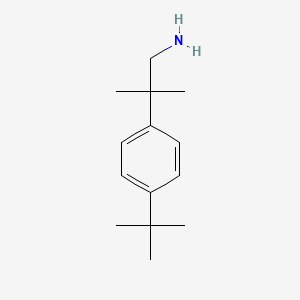
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2384988.png)
![N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2384989.png)

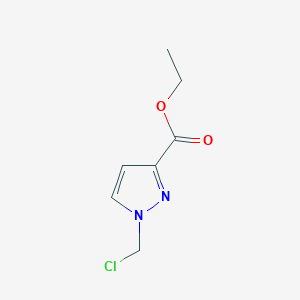
![N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2384994.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2384995.png)

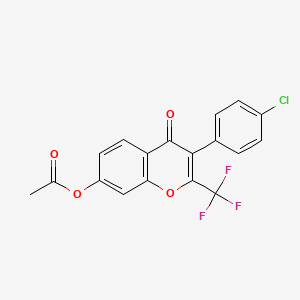
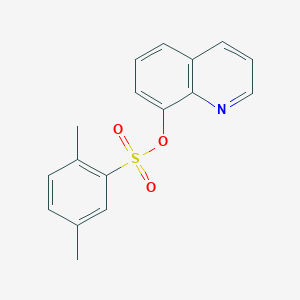
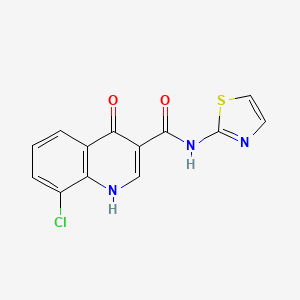
![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)
